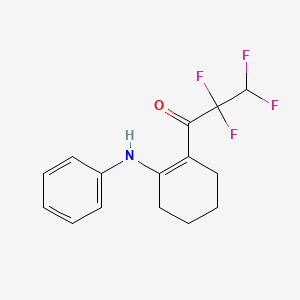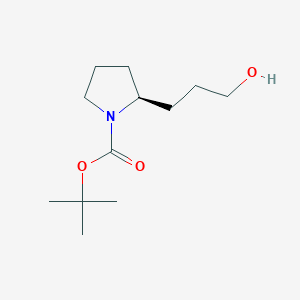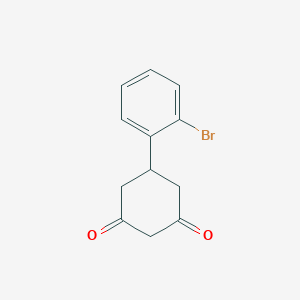
5-(2-Bromophenyl)cyclohexane-1,3-dione
Overview
Description
“5-(2-Bromophenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H11BrO2 . It has a molecular weight of 267.12 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H11BrO2/c13-10-3-1-2-8 (4-10)9-5-11 (14)7-12 (15)6-9/h1-4,9H,5-7H2 . This indicates that the molecule consists of a bromophenyl group attached to a cyclohexane ring, which also carries two carbonyl groups. Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 267.12 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
5-(2-Bromophenyl)cyclohexane-1,3-dione has been studied for its potential to act as a catalyst in certain reactions. It has been shown to be effective in the synthesis of heterocyclic compounds, such as pyridines, which have applications in pharmaceuticals and agrochemicals. In addition, this compound has been studied for its ability to form complexes with metal ions, which can be used in the synthesis of coordination polymers. These polymers can be used in materials science, such as in the fabrication of sensors and fuel cells.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)cyclohexane-1,3-dione is not yet fully understood. It is thought to act as a Lewis acid, which is a compound that can accept a pair of electrons from another compound. This property allows this compound to act as a catalyst in certain reactions, such as the formation of complexes with metal ions. It is also thought that this compound can act as a hydrogen bond acceptor, which is a compound that can form hydrogen bonds with other molecules. This property may be responsible for its ability to form coordination polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some effects on the human body. In laboratory studies, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, this compound has been found to have an effect on the activity of certain enzymes, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
5-(2-Bromophenyl)cyclohexane-1,3-dione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, this compound is a versatile compound that can be used in a variety of reactions. However, there are some limitations to consider when using this compound in laboratory experiments. It is a hazardous compound, and it can be toxic if inhaled or ingested. In addition, this compound is a flammable compound, and it should be handled with caution.
Future Directions
There are several potential future directions for the use of 5-(2-Bromophenyl)cyclohexane-1,3-dione. One potential direction is to explore its potential applications in medicine. This compound has been shown to have some effects on the human body, and further research could lead to the development of new therapeutic agents. In addition, this compound could be used to synthesize novel materials with useful properties, such as sensors and fuel cells. Finally, this compound could be used to synthesize complex molecules, such as heterocyclic compounds, which could have potential applications in pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-(2-bromophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPCSTZFXGYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

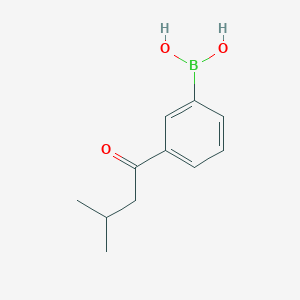

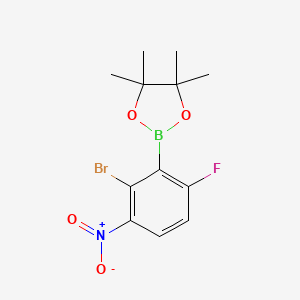
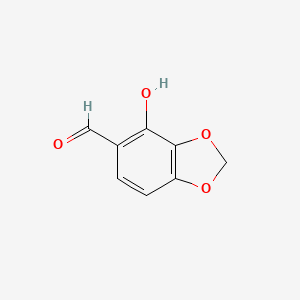

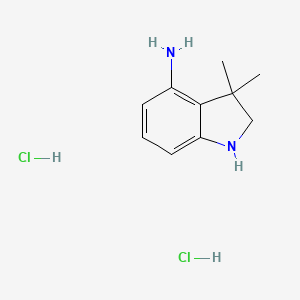

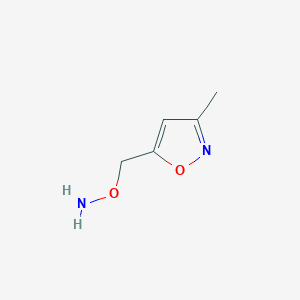
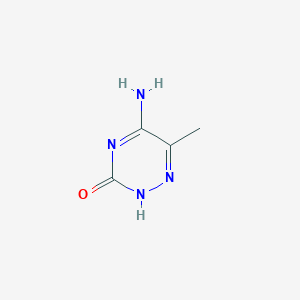
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
